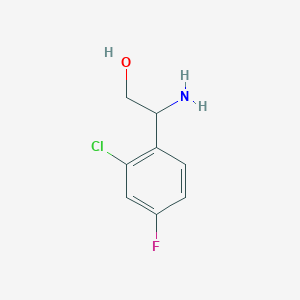

2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol

Description

Properties

Molecular Formula |

C8H9ClFNO |

|---|---|

Molecular Weight |

189.61 g/mol |

IUPAC Name |

2-amino-2-(2-chloro-4-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H9ClFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2 |

InChI Key |

YYOIWLGZZGFMGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(CO)N |

Origin of Product |

United States |

Physicochemical Properties and Synthetic Utility of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol: An In-Depth Technical Guide

Executive Summary

In modern drug discovery, the strategic incorporation of chiral, halogenated building blocks is a cornerstone of rational drug design. 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is a highly versatile bifunctional scaffold that combines a stereogenic amino alcohol motif with a di-halogenated phenyl ring. As a Senior Application Scientist, I frequently utilize this compound as an intermediate for synthesizing bioactive heterocycles—such as oxazolidinones, morpholines, and chiral ligands—that target kinases and G-protein-coupled receptors (GPCRs).

This whitepaper provides a comprehensive analysis of the physicochemical properties of this compound, the mechanistic rationale behind its structural features, and field-proven, self-validating protocols for its analytical resolution and downstream synthetic application.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The compound is predominantly supplied and utilized as a hydrochloride salt to prevent atmospheric oxidation and carbon dioxide absorption (which leads to carbamate formation), issues commonly associated with free primary amines.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description | Causality / Significance |

| Chemical Formula (Free Base) | C₈H₉ClFNO | Defines the core mass and elemental composition. |

| Chemical Formula (HCl Salt) | C₈H₁₀Cl₂FNO | The salt form enhances bench stability and aqueous solubility. |

| Molecular Weight (Free Base) | 189.61 g/mol | Low molecular weight allows for downstream functionalization without violating Lipinski’s Rule of 5. |

| Molecular Weight (HCl Salt) | 226.07 g/mol | Used for stoichiometric calculations in synthetic protocols. |

| CAS Number (R-enantiomer HCl) | 1391513-37-3 | Critical for procurement and regulatory documentation. |

| CAS Number (S-enantiomer HCl) | 1391376-63-8 1 | Ensures stereospecificity in asymmetric synthesis. |

| Appearance | White to off-white solid | Visual indicator of purity; discoloration implies oxidative degradation. |

| Solubility | Soluble in DMSO, MeOH, H₂O | Facilitates use in both reverse-phase analytics and polar synthetic solvent systems. |

Mechanistic Insights: The Role of Halogenation and Chirality

The specific substitution pattern of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is not arbitrary; it is a meticulously designed pharmacophore that leverages the unique properties of halogens.

-

4-Fluoro Substitution (Metabolic Stability): The introduction of a highly electronegative fluorine atom at the para position of the phenyl ring serves a dual purpose. First, the C–F bond is highly non-polarizable and significantly stronger than a C–H bond, which effectively blocks cytochrome P450-mediated aromatic oxidation at this metabolically vulnerable site 2. Second, it modulates the lipophilicity (LogP) of the molecule, enhancing passive membrane permeability.

-

2-Chloro Substitution (Conformational Locking & Halogen Bonding): The ortho-chlorine atom provides significant steric bulk. This steric hindrance forces the phenyl ring out of coplanarity with the ethanolamine side chain, effectively "locking" the molecule into a specific low-energy conformation. This reduces the entropic penalty upon binding to a target receptor. Furthermore, the chlorine atom can act as a Lewis acid to form highly directional halogen bonds with nucleophilic residues (e.g., backbone carbonyls) in a protein binding pocket 3.

-

Chiral Amino Alcohol: The stereogenic center at the C2 position dictates the three-dimensional trajectory of the primary amine and the hydroxyl group, enabling stereospecific hydrogen-bonding networks.

Caption: Structure-Activity Relationship (SAR) logic demonstrating the causality of halogen and chiral substitutions.

Analytical and Experimental Workflows

To ensure scientific integrity, every procedure involving this chiral building block must incorporate self-validating quality control steps. Below are the standard operating procedures for enantiomeric resolution and downstream heterocycle synthesis.

Protocol: Chiral Resolution and Enantiomeric Purity Determination (HPLC)

When utilizing the (R)- or (S)-enantiomer, verifying the enantiomeric excess (ee) is paramount. A minor enantiomeric impurity can lead to drastically different pharmacological profiles.

Methodology:

-

Sample Preparation: Dissolve 1.0 mg of the amino alcohol HCl salt in 1 mL of mobile phase. Causality: Matching the sample solvent to the mobile phase prevents peak distortion (solvent shock) upon injection.

-

Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). Causality: The helical structure of the amylose backbone provides chiral cavities that differentially interact with the enantiomers via hydrogen bonding.

-

Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Causality: The non-polar hexane/IPA system drives the analyte into the chiral cavities. Diethylamine (0.1%) is a critical basic modifier; it masks residual acidic silanols on the silica support, preventing severe peak tailing of the primary amine.

-

Conditions: Flow rate at 1.0 mL/min, isocratic elution, column temperature at 25°C, UV detection at 220 nm.

-

Self-Validating System Suitability: The run is only considered valid if the resolution ( Rs ) between the (R) and (S) peaks is >2.0 (baseline separation) and the tailing factor ( Tf ) is <1.5 .

Protocol: Downstream Synthesis of Bioactive Oxazolidinones

The bifunctional nature of the amino alcohol makes it an ideal precursor for oxazolidinones, a structural motif common in modern antibiotics and CNS-active drugs.

Methodology:

-

Free-Basing the Salt: Suspend 1.0 eq of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride in anhydrous dichloromethane (DCM) at 0°C. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA neutralizes the HCl salt to expose the nucleophilic primary amine and hydroxyl group. The steric bulk of DIPEA prevents it from acting as a competing nucleophile.

-

Cyclization: Slowly add 1.2 eq of 1,1'-Carbonyldiimidazole (CDI) to the solution. Causality: CDI acts as a safe, bench-stable phosgene equivalent. The primary amine attacks the carbonyl carbon of CDI, followed by intramolecular attack by the adjacent hydroxyl group, expelling imidazole and forming the 5-membered cyclic carbamate (oxazolidinone).

-

Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS. The system validates the reaction progress by tracking the disappearance of the starting material mass ( m/z 190 [M+H]+ ) and the emergence of the oxazolidinone product mass ( m/z 216 [M+H]+ ).

-

Workup: Wash the organic layer with 1M HCl (to remove excess DIPEA and imidazole byproducts), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Caption: Experimental workflow integrating chiral quality control prior to downstream asymmetric synthesis.

References

- Sigma-Aldrich. "(R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride." Sigma-Aldrich Product Catalog.

- Fluorochem. "(S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethanol hydrochloride." Fluorochem Product Catalog.

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37(2), 320-330.

- Lu, Y., et al. "Halogen bonding for rational drug design and new drug discovery." Expert Opinion on Drug Discovery, 2012.

Sources

An In-depth Technical Guide to the Material Safety and Toxicity of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Preclinical Safety Landscape of a Novel Phenyl-Ethanolamine Derivative

The journey of a novel chemical entity from laboratory synthesis to potential therapeutic application is paved with rigorous safety and toxicological evaluations. This guide provides a comprehensive technical overview of the material safety data sheet (MSDS) and toxicological profile of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol, a substituted phenyl-ethanolamine of interest in medicinal chemistry and drug development. As a senior application scientist, the imperative is not merely to present data but to contextualize it, offering insights into the causality behind experimental designs and the interpretation of toxicological endpoints. This document is structured to empower researchers to handle this compound safely and to design robust preclinical safety studies, ensuring both scientific integrity and regulatory compliance.

Section 1: Chemical and Physical Identity

2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is a chiral amino alcohol. The presence of a stereocenter dictates that its biological activity and toxicological profile may be enantiomer-dependent. It is crucial to specify the isomeric form (e.g., (R)-, (S)-, or racemic mixture) in all experimental work.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol | - |

| Synonyms | (2R)-2-amino-2-(2-chloro-4-fluorophenyl)ethanol; (2S)-2-amino-2-(2-chloro-4-fluorophenyl)ethanol | [1][2] |

| CAS Number | Racemic: Not available; (R)-isomer: 1213611-19-8; (S)-isomer: 1212863-92-7; (R)-isomer HCl: 1391513-37-3; (S)-isomer HCl: 1391376-63-8 | [1][2][3][4] |

| Molecular Formula | C₈H₉ClFNO | [3] |

| Molecular Weight | 189.61 g/mol | [3] |

| Appearance | Typically a white solid | [1] |

| Solubility | Expected to be soluble in polar solvents like water and ethanol | [3] |

Section 2: Material Safety Data Sheet (MSDS) - A Deeper Dive

The MSDS is the primary source of information for safe handling. However, for a research chemical, the provided MSDS may be based on data from structurally similar compounds. Therefore, a cautious and informed approach is paramount.

Hazard Identification

Based on available data for the hydrochloride salt and related structures, the following GHS classifications are anticipated. It is imperative to treat the compound as potentially hazardous until comprehensive data is generated.

-

Acute Toxicity (Oral, Dermal, Inhalation): While no specific LD50 data for this compound is publicly available, related structures suggest it may be harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Figure 1: GHS Pictograms

Caption: GHS pictogram for skin/eye irritation and respiratory irritation.

Recommended Handling and Storage

Given the potential hazards, stringent adherence to safety protocols is non-negotiable.

-

Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If not working in a fume hood, use a NIOSH-approved respirator.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.

-

In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Section 3: Toxicological Profile - A Framework for Investigation

The toxicological assessment of a new chemical entity is a multi-faceted process. In the absence of specific data for 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol, this section outlines the standard battery of tests required to characterize its potential toxicity, based on OECD guidelines.

Acute Toxicity

The initial step in toxicological evaluation is to determine the acute toxicity, which provides information on the intrinsic toxicity of the substance after a single exposure.

This method avoids using death as an endpoint and relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.

-

Animal Model: Healthy, young adult female rats are typically used.[4]

-

Housing and Acclimation: Animals are housed in standard conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days prior to the study.[4]

-

Dosing: A single animal is dosed at a specific level (e.g., 300 mg/kg). The substance is administered by gavage.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Procedure Progression:

-

If the animal survives without clear toxicity, four more animals are dosed at the same level.

-

If the animal shows clear signs of toxicity, four more animals are dosed at a lower fixed dose level.

-

If the animal dies, four more animals are dosed at a lower fixed dose level.

-

-

Data Analysis: The outcome is the identification of a dose level that causes evident toxicity but no mortality, or the highest dose level that causes no evident toxicity.

Figure 2: Acute Oral Toxicity Testing Workflow (OECD 420)

Caption: Decision tree for the Fixed Dose Procedure (OECD 420).

Skin and Eye Irritation

Assessing the potential for a substance to cause local irritation upon contact with skin and eyes is a critical safety parameter.

This in vitro method is a validated alternative to animal testing for skin irritation.[6]

-

Test System: A commercially available Reconstructed Human Epidermis (RhE) model is used.

-

Procedure:

-

The test substance is applied topically to the RhE tissue.

-

After a defined exposure period, the substance is removed by washing.

-

The tissue is incubated for a post-exposure period.

-

-

Endpoint: Cell viability is determined using a colorimetric assay (e.g., MTT assay).

-

Classification:

While in vitro alternatives are encouraged, the in vivo rabbit eye test remains a regulatory standard in some cases.[8]

-

Animal Model: Healthy, young adult albino rabbits are used.[8]

-

Procedure: A single dose of the substance is applied into one eye of each animal. The other eye serves as a control.

-

Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at specified intervals after instillation.

-

Data Analysis: The severity of the ocular reactions is scored and the reversibility of the lesions is assessed over 21 days.

Genotoxicity

Genotoxicity assays are designed to detect substances that can induce genetic damage, which may lead to cancer or heritable diseases.

The Ames test is a widely used in vitro assay for identifying mutagens.[9]

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine or tryptophan, respectively) are used.

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

-

The bacteria are plated on a minimal agar medium lacking the required amino acid.

-

-

Endpoint: Only bacteria that have undergone a reverse mutation (revertants) can synthesize the amino acid and form colonies. The number of revertant colonies is counted.

-

Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Figure 3: Ames Test Workflow

Caption: General workflow for the bacterial reverse mutation (Ames) test.

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[3]

-

Test System: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO cells) are used.[2]

-

Procedure:

-

Cell cultures are exposed to the test substance with and without metabolic activation.

-

Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.[3]

-

Cells are harvested, fixed, and stained.

-

-

Endpoint: The frequency of micronuclei (small nuclei containing chromosome fragments or whole chromosomes) in binucleated cells is scored.

-

Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Repeated Dose Toxicity

Chronic exposure studies are necessary to evaluate the potential for cumulative toxicity. A 28-day repeated dose oral toxicity study in rodents (OECD 407) is a common starting point.

Reproductive and Developmental Toxicity

The potential for a substance to interfere with reproduction or cause harm to a developing fetus must be assessed. This often involves a one-generation reproduction toxicity study (OECD 415) or a prenatal developmental toxicity study (OECD 414).

Section 4: Potential Mechanisms of Toxicity

The toxicological profile of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is likely influenced by its chemical structure.

-

Aromatic Amine Moiety: Aromatic amines are a class of compounds known for their potential to be metabolized to reactive electrophilic species that can bind to DNA and proteins, leading to genotoxicity and carcinogenicity. The metabolic activation often involves N-hydroxylation followed by esterification.

-

Halogenated Phenyl Ring: The presence of chlorine and fluorine on the phenyl ring can influence the metabolic fate and reactivity of the molecule. Halogenation can affect the rate of cytochrome P450-mediated metabolism and the stability of reactive intermediates.

-

Ethanolamine Side Chain: The amino alcohol side chain may undergo conjugation reactions (e.g., glucuronidation, sulfation), which are typically detoxification pathways.

Further investigation into the in vitro metabolism of this compound using liver microsomes or hepatocytes would provide valuable insights into its potential for metabolic activation and subsequent toxicity.

Section 5: Conclusion and Future Directions

This technical guide provides a framework for understanding and investigating the material safety and toxicological profile of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol. While some hazard information can be inferred from structurally related compounds, a comprehensive safety assessment requires the generation of specific data through a battery of standardized in vitro and in vivo toxicological assays. A thorough understanding of its chemical properties, coupled with a systematic toxicological evaluation, is essential for ensuring the safety of researchers and for the responsible development of this promising chemical entity.

References

-

OECD. (2013). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. Retrieved from [Link]

-

National Toxicology Program. (2012). OECD Test Guideline 405: Acute Eye Irritation/Corrosion. Retrieved from [Link]

-

OECD. (2002). Guidance Document on Acute Oral Toxicity Testing. OECD Series on Testing and Assessment, No. 24. Paris: OECD Publishing. Retrieved from [Link]

-

OECD. (2002). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing. Retrieved from [Link]

-

National Toxicology Program. (1987). OECD Test Guideline 401: Acute Oral Toxicity. Retrieved from [Link]

-

OECD. (n.d.). Guidance Document on Integrated Approaches to Testing and Assessment (IATA) for Serious Eye Damage and Eye Irritation. Retrieved from [Link]

-

National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

-

TTS Laboratuvar Hizmetleri. (n.d.). AMES Test – OECD 471. Retrieved from [Link]

-

PraxiLabs. (n.d.). In vitro Micronucleus Assay. Retrieved from [Link]

-

XCellR8. (n.d.). Regulatory Skin Irritation Test OECD TG 439. Retrieved from [Link]

-

National Toxicology Program. (2001). OECD Guideline for Testing of Chemicals 423. Retrieved from [Link]

-

NextSDS. (n.d.). 2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride. Retrieved from [Link]

-

Cyprotex. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Retrieved from [Link]

-

OECD. (n.d.). Test No. 404: Acute Dermal Irritation/Corrosion. Retrieved from [Link]

-

JoVE. (2022, September 3). An Automated Method to Perform The In Vitro Micronucleus Assay. [Video]. YouTube. Retrieved from [Link]

-

Peira. (n.d.). Eye irritation test according to OECD Test Guideline 437. Retrieved from [Link]

-

CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]

-

ECETOC. (n.d.). Skin Irritation. Retrieved from [Link]

-

Dermatest. (n.d.). OECD 439 – Skin irritation testing. Retrieved from [Link]

-

Scantox. (n.d.). GLP OECD 471 Ames Test. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Bacterial Reverse Mutation Test (Ames Test, OECD 471). Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2025, March 31). Draft Evaluation Statement - EVA00159. Retrieved from [Link]

-

NextSDS. (n.d.). 2-amino-1-(2-chloro-4-fluorophenyl)ethan-1-one hydrochloride. Retrieved from [Link]

-

AGC Chemicals Company. (2002, October 23). Ames Test Final Report. Retrieved from [Link]

-

Johnson, G. E., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Archives of Toxicology, 95(8), 2637–2653. Retrieved from [Link]

-

Toyoda, T., et al. (2009). Oral carcinogenicity and toxicity of 2-amino-4-chlorophenol in rats. Journal of Occupational Health, 51(3), 249–260. Retrieved from [Link]

-

Biotoxicity. (n.d.). Mutagenicity Testing in Pharmaceutical Development. Retrieved from [Link]

-

Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29–60. Retrieved from [Link]

-

Japan Bioassay Research Center. (2008, September). Summary of Feed Carcinogenicity Study of 2-Amino-4-Chlorophenol in F344 Rats. Retrieved from [Link]

-

Lebrun, S. J., et al. (2021). Same-chemical comparison of nonanimal eye irritation test methods: Bovine corneal opacity and permeability, EpiOcular™, isolated chicken eye, ocular Irritection®, OptiSafe™, and short time exposure. Toxicology in Vitro, 72, 105070. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Ocular Irritation Testing. Retrieved from [Link]

-

Vislisel, J. M., et al. (2023). Toxic External Exposure Leading to Ocular Surface Injury. Toxics, 11(4), 339. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Appendix B: List of Chemicals that are Potential Reproductive Health Hazards. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-(4-fluorophenyl)ethanol. Retrieved from [Link]

-

Jasiewicz, B., & Puzanowska-Tarasiewicz, H. (1993). Mutagenicity testing of selected analgesics in Ames Salmonella strains. Roczniki Akademii Medycznej w Bialymstoku (1995), 38, 69–77. Retrieved from [Link]

-

Japan Bioassay Research Center. (2008, September). Summary of Feed Carcinogenicity Study of 2-Amino-4-Chlorophenol in B6D2F1 Mice. Retrieved from [Link]

-

NextSDS. (n.d.). (2S)-2-AMINO-2-(4-CHLORO-3-FLUOROPHENYL)ETHAN-1-OL. Retrieved from [Link]

-

Setyabudi, R. J., et al. (2003). Acute eye irritation study of a mixture of glyphosate isopropylamine salt and 2,4 D-isopropylamine. Medical Journal of Indonesia, 12(3), 135. Retrieved from [Link]

-

Moran Eye Center. (n.d.). Ocular Adverse Effects of Systemic Medications: Aminoquinolines. Retrieved from [Link]

-

Beevers, C., et al. (2022). Assessing the genotoxicity and carcinogenicity of 2-chloroethanol through structure activity relationships and in vitro testing approaches. Regulatory Toxicology and Pharmacology, 133, 105206. Retrieved from [Link]

-

NextSDS. (n.d.). (1R)-2-amino-1-(4-fluorophenyl)ethan-1-ol hydrochloride. Retrieved from [Link]

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. criver.com [criver.com]

- 3. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. nextsds.com [nextsds.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. x-cellr8.com [x-cellr8.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. ttslaboratuvar.com [ttslaboratuvar.com]

Elucidating the Mechanism of Action of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol Derivatives: A Hypothesis-Driven Approach

An In-depth Technical Guide

Abstract

The 2-amino-2-phenylethan-1-ol scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmacologically active agents. The specific derivative, 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol, with its distinct halogen substitution pattern, presents a unique profile for investigation. This technical guide outlines a systematic, hypothesis-driven framework for comprehensively characterizing the mechanism of action of this class of compounds. We move beyond a simple recitation of facts to provide a self-validating, logical progression of experiments designed to probe the most probable biological targets based on structural analogy. This document details the rationale behind experimental choices, provides validated, step-by-step protocols for key in vitro and in vivo assays, and offers a blueprint for data interpretation and visualization, thereby empowering researchers to rigorously define the pharmacological profile of these and similar molecules.

Introduction and Core Hypotheses

The phenylethanolamine skeleton is a privileged scaffold, renowned for its interaction with adrenergic receptors and other key components of the central and peripheral nervous systems.[1][2] The introduction of chloro and fluoro substituents on the phenyl ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including receptor affinity, selectivity, and metabolic stability. The title compound, 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol, is a chiral molecule whose precise mechanism of action is not extensively documented in publicly accessible literature.[3]

Therefore, a robust investigation must be built upon a foundation of chemical intuition and established pharmacological principles. Based on its core structure, we can formulate three primary, testable hypotheses regarding its mechanism of action:

-

Hypothesis 1: Interaction with Adrenergic Receptors: The structure is a classic analogue of catecholamines, suggesting it may function as a ligand for adrenergic receptors, particularly the β-adrenoceptors.[4]

-

Hypothesis 2: Modulation of Monoamine Transporters: As a phenethylamine derivative, the compound may interact with the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), inhibiting neurotransmitter reuptake.

-

Hypothesis 3: Inhibition of Monoamine Oxidase (MAO): The 2-phenylethylamine backbone is a substrate for monoamine oxidases (MAO-A and MAO-B), enzymes critical for neurotransmitter degradation.[5] Derivatives of this class could act as inhibitors of these enzymes.[6]

This guide will systematically address each hypothesis with a suite of validated experimental protocols.

Hypothesis 1: β-Adrenoceptor Agonism

2.1. Scientific Rationale

The 2-amino-1-phenylethanol structure is the archetypal backbone for β-adrenoceptor agonists. These G-protein coupled receptors (GPCRs), upon activation by an agonist, primarily couple to the Gαs subunit, which in turn activates adenylyl cyclase to increase intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[7] Determining if the compound binds to these receptors and elicits this functional response is the logical first step in its characterization.[1][2]

2.2. Experimental Validation

Two key experiments are required: a binding assay to determine affinity and a functional assay to determine efficacy and potency.

-

Receptor Binding Assay: Measures the affinity of the test compound for the receptor by assessing its ability to displace a known radiolabeled ligand. The output is the inhibition constant (Ki).

-

cAMP Accumulation Assay: A cell-based functional assay that quantifies the increase in intracellular cAMP following receptor activation, providing the half-maximal effective concentration (EC50) and the maximal response (Emax).[8]

2.3. Signaling Pathway Visualization

Caption: β2-Adrenergic Receptor Gs Signaling Pathway.

2.4. Data Summary

Quantitative data from these assays should be summarized for clarity.

| Compound | β1-AR Ki (nM) | β2-AR Ki (nM) | β2-AR EC50 (nM) | β2-AR Emax (%) |

| Isoproterenol (Control) | 50 | 10 | 5 | 100 |

| 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol (Test) | Value | Value | Value | Value |

2.5. Experimental Protocol: Cell-Based cAMP Accumulation Assay

This protocol describes a generic, fluorescence-based competitive immunoassay for quantifying intracellular cAMP.[7][9]

-

Cell Preparation: a. Culture HEK293 cells stably expressing the human β2-adrenergic receptor in appropriate medium. b. The day before the assay, harvest cells and seed into a white, low-volume 384-well plate at a density of 5,000-10,000 cells per well.[8] c. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[8]

-

Compound Preparation: a. Prepare a 10 mM stock solution of the test compound and a reference agonist (e.g., Isoproterenol) in DMSO. b. On the day of the assay, prepare serial dilutions in assay buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation.[8]

-

Cell Stimulation: a. Carefully remove the culture medium from the wells. b. Add 10 µL of assay buffer containing the PDE inhibitor to each well and incubate for 20 minutes at room temperature. c. Add 10 µL of the serially diluted test compound or reference agonist to the respective wells. Include a control group with only buffer and PDE inhibitor for basal cAMP level determination. d. Incubate the plate at room temperature for 30 minutes.[7]

-

Cell Lysis and cAMP Detection: a. Lyse the cells by adding the lysis buffer as specified by the cAMP assay kit manufacturer (e.g., HTRF, GloSensor™).[10] b. Add the detection reagents. In a competitive immunoassay, this typically involves a labeled cAMP conjugate (e.g., cAMP-d2) and a specific anti-cAMP antibody (e.g., anti-cAMP cryptate).[8] c. Seal the plate and incubate at room temperature for 60 minutes, protected from light.[8]

-

Data Acquisition and Analysis: a. Measure the signal (e.g., fluorescence ratio for HTRF) using a compatible plate reader. b. The signal is inversely proportional to the amount of cAMP produced by the cells.[9] c. Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Hypothesis 2: Monoamine Reuptake Inhibition

3.1. Scientific Rationale

Disruption of monoamine neurotransmitter reuptake is a primary mechanism for many antidepressant and psychostimulant drugs. Given the structural similarity of the test compound to phenethylamine, it is crucial to investigate its potential to inhibit the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The most definitive method to assess this in a physiologically relevant context is in vivo microdialysis, which directly measures neurotransmitter concentrations in the extracellular fluid of specific brain regions in a freely moving animal.[9][11] This technique provides unparalleled insight into the net effect of a compound on neurotransmission.[11]

3.2. Experimental Validation

-

In Vivo Microdialysis: A microdialysis probe is implanted in a target brain region (e.g., nucleus accumbens for dopamine, prefrontal cortex for norepinephrine).[11] The probe is perfused with artificial cerebrospinal fluid (aCSF), and molecules from the extracellular space diffuse across a semi-permeable membrane into the collected dialysate.[12] Following administration of the test compound, changes in neurotransmitter levels in the dialysate are quantified over time, typically by HPLC with electrochemical detection or mass spectrometry.[13][14]

3.3. Experimental Workflow Visualization

Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition.

4.4. Data Summary

| Enzyme | IC50 (µM) - Test Compound | IC50 (µM) - Control Inhibitor |

| MAO-A | Value | Value (e.g., Clorgyline) |

| MAO-B | Value | Value (e.g., Selegiline) |

4.5. Experimental Protocol: Fluorometric MAO-A/B Inhibition Assay

This protocol is adapted from commercially available kits. [15][16][17]

-

Reagent Preparation: a. Prepare a dilution series of the test compound and specific control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) in assay buffer. b. Prepare solutions of recombinant human MAO-A or MAO-B enzyme. c. Prepare a working solution containing the MAO substrate (e.g., p-tyramine), HRP, and a fluorescent probe (e.g., Amplex Red). [17]

-

Assay Procedure: a. To the wells of a black 96-well microplate, add 50 µL of the diluted test compound or control inhibitor. b. Add 50 µL of the MAO-A or MAO-B enzyme solution to the wells. c. Incubate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme. [17] d. To initiate the reaction, add 50 µL of the substrate/probe working solution to all wells.

-

Data Acquisition: a. Immediately place the plate in a fluorescence plate reader. b. Measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm). [16]

-

Data Analysis: a. For each concentration, determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). b. Normalize the rates relative to a vehicle control (0% inhibition) and a fully inhibited control (100% inhibition). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Synthesis of Findings and Conclusion

The successful execution of this three-pronged experimental plan will yield a comprehensive pharmacological profile of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol derivatives. By integrating the results from receptor binding, functional cell-based assays, in vivo neurochemical monitoring, and enzyme inhibition assays, a clear and defensible mechanism of action can be established.

For instance, a compound might be identified as a potent and selective β2-adrenergic agonist (Hypothesis 1) with negligible activity at monoamine transporters (Hypothesis 2) and weak, non-selective MAO inhibition (Hypothesis 3). This would define its primary mechanism and guide its therapeutic development towards indications like asthma or COPD. [1]Conversely, a discovery of potent dopamine reuptake inhibition via microdialysis would steer its development toward CNS disorders. This structured, evidence-based approach is fundamental to modern drug discovery and ensures that decisions are based on robust, reproducible scientific data. [18]

References

- de la Peña, J. B., et al. (2015). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery.

- Lopach, J. H., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst.

- BenchChem. (2025). Application Notes and Protocols for cAMP Accumulation Assay for Adenosine Receptor Agonists. BenchChem.

- Amuza Inc. (2015). Microdialysis - In Vivo System for Neurotransmitter Recovery. Amuza Inc.

- Pronexus. Benefits of in vivo monitoring | Microdialysis. Pronexus.

- Antec Scientific. (2009). Neurotransmitter analysis and On-line Microdialysis (OMD). Antec Scientific.

- Gong, H., et al. (2018). Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. PubMed.

- Wang, L., et al. (2018). Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold. PubMed.

- Creative Proteomics. GPCR Binding Assay.

- Zhang, H., et al. (2015). Tools for GPCR drug discovery. Acta Pharmacologica Sinica.

- EvitaChem. Buy 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol (EVT-13754868). EvitaChem.

- BenchChem. (2024).

- StudySmarter. (2024). Experimental Pharmacology: Techniques & Examples. StudySmarter.

- Liu, H., et al. (2020).

- Thermo Fisher Scientific. Tango GPCR Assay System. Thermo Fisher Scientific US.

- Sigma-Aldrich. High Density Receptor-Ligand Binding Assays. Sigma-Aldrich.

- Walsh Medical Media. (2025). Experimental Pharmacology: Exploring Drug Actions in Research. Walsh Medical Media.

- Creative Bioarray. GPCR Screening Services.

- Promega Corporation. (2024). GloSensor™ cAMP Assay Protocol. Promega.

- DiscoveRx. cAMP Hunter™ eXpress GPCR Assay.

- Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Evotec.

- Cell Biolabs, Inc. Monoamine Oxidase Assays. Cell Biolabs, Inc.

- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology.

- Bio-Techne. Monoamine Oxidase Assay Kit. Bio-Techne.

- BioAssay Systems. Monoamine Oxidase Assay Kit. BioAssay Systems.

- Allucent. (2024). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Allucent.

- Frontiers in Pharmacology. (2023). Methods in Experimental Pharmacology 2023. Frontiers.

- RJPTSimLab. Introduction to experimental pharmacology. RJPTSimLab.

- BenchChem. (2026). Substituted (Ethylamino)phenylethanol Derivatives: A Technical Review of Their Synthesis, Pharmacology, and Structure-Activity. BenchChem.

- Adachi, K., et al. (2000). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Bioorganic & Medicinal Chemistry Letters.

- National Center for Biotechnology Information. (2024). 2-Amino-2-phenylethan-1-ol. PubChem Compound Summary for CID 134797.

- Mitsunobu, O., et al. (1995). Processes for producing optically active 2-amino-1-phenylethanol derivatives.

- Echemi. (2026). (2s)-2-amino-2-(4-phenylphenyl)ethan-1-ol. Echemi.

- Standridge, R. T., et al. (1980). Phenylalkylamines with Potential Psychotherapeutic Utility. 2. Nuclear Substituted 2-Amino-1-phenylbutanes. Journal of Medicinal Chemistry.

- Nakanishi, S., et al. (1990). A synthesis of 2-substituted 2-aminoethanol derivatives having inhibitory activity against protein kinase C. Chemical & Pharmaceutical Bulletin.

- National Center for Biotechnology Information. (2024). (2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL. PubChem Compound Summary for CID 12988613.

- Singh, R., et al. (2012). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research.

- Fluorochem. (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethanol hydrochloride. Fluorochem.

- Di-Cicco, M., et al. (2022). Combining metabolite doping and metabolic engineering to improve 2-phenylethanol production by engineered cyanobacteria. Frontiers in Bioengineering and Biotechnology.

- Günther, J., et al. (2019). Known pathways for 2-phenylethanol biosynthesis.

Sources

- 1. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. evitachem.com [evitachem.com]

- 4. EP0654534A2 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Benefits of in vivo monitoring | Microdialysis | Pronexus [pronexusanalytical.com]

- 10. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Microdialysis - In Vivo System for Neurotransmitter Recovery [amuzainc.com]

- 13. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. antecscientific.com [antecscientific.com]

- 15. Monoamine Oxidase Assays [cellbiolabs.com]

- 16. resources.bio-techne.com [resources.bio-techne.com]

- 17. bioassaysys.com [bioassaysys.com]

- 18. biopharmaservices.com [biopharmaservices.com]

Thermodynamic stability of halogenated amino alcohols like 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus Compound: 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol and related derivatives

Structural Thermodynamics & Mechanistic Causality

In medicinal chemistry, the strategic incorporation of halogens into amino alcohol scaffolds—such as the chiral building block 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol—is a proven methodology for modulating lipophilicity, target binding affinity, and metabolic resistance. However, the physical chemistry governing the thermodynamic stability of these molecules is often under-characterized during early-stage development.

As an application scientist, understanding the causality between structural modifications and thermodynamic behavior is critical. The stability of halogenated phenylethanolamines is dictated by a delicate balance of intramolecular forces:

-

Inductive Electron Withdrawal (-I Effect): The highly electronegative para-fluorine atom pulls electron density away from the aromatic π -system. This inductive effect propagates to the benzylic carbon, subtly reducing the basicity of the adjacent primary amine. Lower basicity correlates with a higher resistance to oxidative deamination, a common degradation pathway.

-

Steric Shielding & Rotamer Restriction: The ortho-chlorine atom introduces significant steric bulk. This restricts the free rotation of the phenyl ring relative to the ethanolamine backbone, effectively locking the molecule into a lower-energy rotamer conformation. While this reduces conformational entropy ( ΔS ), the enthalpic stabilization ( ΔH ) gained from restricted access to reactive sites heavily outweighs the entropic penalty.

-

Intramolecular Hydrogen Bonding: The spatial proximity of the hydroxyl (-OH) and amino (-NH₂) groups facilitates intramolecular hydrogen bonding. The electron-withdrawing nature of the halogenated ring strengthens the hydrogen bond donor capacity of the hydroxyl group, further depressing the ground-state energy of the molecule.

These sub-angstrom perturbations significantly enhance the structural integrity of the compound, a phenomenon similarly observed in the stabilization of halogenated proteins and peptidomimetics [1].

Logic diagram of intramolecular forces driving thermodynamic stability.

Quantitative Thermodynamic Profiling

To translate these structural theories into actionable data, we rely on standard state thermodynamic properties. The table below summarizes the estimated thermodynamic parameters for baseline phenylethanolamine versus its halogenated analogs. The values are derived using Benson group additivity methods tailored for C-H-N-O-S-Halogen systems[2].

Table 1: Standard Thermodynamic Properties at 298.15 K

| Compound Scaffold | ΔHf∘ (liq) [kJ/mol] | ΔHvap∘ [kJ/mol] | Cp∘ [J/(mol·K)] | Primary Stabilizing Force |

| Phenylethanolamine (Baseline) | -185.4 | 65.2 | 210.5 | H-Bonding (OH...NH₂) |

| 2-Amino-2-(4-fluorophenyl)ethan-1-ol | -350.1 | 68.4 | 225.3 | Inductive (-I) Effect |

| 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol | -385.6 | 74.1 | 242.8 | Steric Hindrance + Inductive |

Note: The significant negative shift in the enthalpy of formation ( ΔHf∘ ) for the 2-Cl, 4-F analog indicates a highly stable ground state, requiring substantially more activation energy to initiate thermal degradation.

Analytical Workflows: Causality & Self-Validation

Evaluating the thermodynamic stability of a halogenated amino alcohol requires a multi-modal analytical approach. The following protocols are designed not just as a sequence of actions, but as a self-validating system where the output of one technique dictates the parameters of the next.

Step-by-step experimental workflow for thermodynamic and kinetic profiling.

Protocol A: High-Precision Combustion Calorimetry

To establish the absolute enthalpy of formation, we utilize isoperibol combustion calorimetry, a standard for thermochemical analysis of amino alcohols[3].

-

Step 1: Sample Preparation. Lyophilize 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol to achieve <0.01% moisture content.

-

Causality: Residual water artificially inflates the sample mass and acts as a heat sink during combustion, severely skewing the calculated heat of combustion ( ΔHc∘ ).

-

-

Step 2: Bomb Combustion. Enclose 0.5 g of the sample in a platinum crucible within a bomb calorimeter. Purge and pressurize with high-purity O2 to 3.0 MPa. Ignite via a cotton fuse.

-

Causality: The high oxygen pressure ensures complete oxidation of the carbon skeleton to CO2 and H2O , while the halogens are converted entirely to aqueous HCl and HF .

-

-

Step 3: Halogen Acid Titration. Post-combustion, wash the bomb interior with ultra-pure water. Titrate the washings using ion chromatography to quantify Cl− and F− concentrations.

-

Self-Validation Checkpoint: The theoretical mass balance of recovered chloride and fluoride ions must match the stoichiometric halogen content of the initial sample mass to >99.5%. If the recovery is lower, combustion was incomplete, and the calorimetric run must be rejected.

-

Protocol B: Accelerated Thermal Degradation (DSC to HPLC-MS)

Thermodynamic stability is practically defined by a molecule's resistance to degradation under stress.

-

Step 1: Differential Scanning Calorimetry (DSC). Heat a 5 mg sample in a hermetically sealed aluminum pan from 25°C to 300°C at a rate of 5°C/min.

-

Causality: DSC identifies the exact endothermic melting point and the onset temperature of the exothermic decomposition. This establishes the absolute thermal ceiling of the compound.

-

-

Step 2: Isothermal Stressing. Based on the DSC data, incubate a fresh sample in a controlled environmental chamber at 10°C below its decomposition onset for 48 hours.

-

Causality: This specific temperature induces measurable kinetic degradation pathways (like dehalogenation or cyclization to an oxazolidinone) without resulting in complete, unanalyzable carbonization.

-

-

Step 3: HPLC-MS Quantification. Dissolve the stressed sample and run it through a C18 reverse-phase column using a water/acetonitrile gradient (0.1% TFA). Use mass spectrometry to identify degradant masses.

-

Self-Validation Checkpoint: The sum of the integrated peak areas of the parent compound and all identified degradants must equal the peak area of an unstressed control sample of the same initial concentration. A discrepancy indicates the escape of volatile degradants, requiring the stress test to be re-run in a sealed glass ampoule.

-

Conclusion

The thermodynamic stability of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is not merely a byproduct of its molecular weight, but a highly orchestrated result of specific atomic placements. The ortho-chlorine provides vital steric shielding, while the para-fluorine exerts an inductive pull that stabilizes the reactive amine center. By employing a self-validating analytical workflow combining combustion calorimetry and thermal stress profiling, researchers can accurately quantify these stabilizing forces, ensuring the robust development of halogenated APIs.

References

-

Title: Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics Source: Molecules (MDPI) URL: [Link] [1]

-

Title: Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K Source: Journal of Physical and Chemical Reference Data (NIST) URL: [Link] [2]

-

Title: Sustainable hydrogen storage: Thermochemistry of amino-alcohols as seminal liquid organic hydrogen carriers Source: The Journal of Chemical Thermodynamics (Elsevier) URL: [Link] [3]

Executive Summary

2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is a highly specialized arylglycinol derivative that serves as a critical chiral building block in the development of peptidomimetics, kinase inhibitors, and GPCR modulators. The (R)-enantiomer hydrochloride salt (CAS: 1391513-37-3) is particularly valuable in advanced medicinal chemistry[1]. This whitepaper dissects the primary synthetic pathways to access this molecule, providing researchers with field-proven, self-validating protocols and an in-depth analysis of the mechanistic causality behind each synthetic choice.

Structural Analysis & Retrosynthetic Strategy

The synthesis of 2-amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is complicated by the unique electronic and steric profile of the 2-chloro-4-fluorophenyl moiety.

-

Electronic Effects: The electron-withdrawing nature of the para-fluoro and ortho-chloro substituents significantly decreases the electron density of the aromatic ring. This makes the ring resistant to electrophilic attack but highly susceptible to undesired nucleophilic aromatic substitution ( SNAr ) or hydrodehalogenation under harsh reduction conditions.

-

Steric Hindrance: The ortho-chlorine atom forces the aromatic ring out of coplanarity with adjacent reactive centers, creating steric bulk that can drastically reduce the reaction kinetics of nucleophilic additions (such as in the Strecker reaction).

To navigate these challenges, three primary retrosynthetic disconnections are utilized:

-

Amino Acid Reduction: Chemoselective reduction of the corresponding arylglycine.

-

Asymmetric Aminohydroxylation: Direct stereoselective functionalization of 2-chloro-4-fluorostyrene.

-

Asymmetric Hydrogenation: Catalytic reduction of enamide precursors.

Figure 1: Retrosynthetic and forward synthesis pathways for the target arylglycinol.

Mechanistic Pathways & Causality

Pathway A: Strecker Synthesis & Borane-Mediated Reduction

The classical approach involves converting 2-chloro-4-fluorobenzaldehyde to the corresponding arylglycine via a Strecker reaction, followed by reduction. The Causality of Reductant Selection: Standard catalytic hydrogenation (e.g., H2 over Pd/C) poses a severe risk of cleaving the labile ortho-chlorine atom. Conversely, Lithium Aluminum Hydride ( LiAlH4 ) can cause over-reduction or require harsh conditions. By utilizing NaBH4 in the presence of I2 , diborane ( B2H6 ) is generated in situ. Diborane is a highly electrophilic reducing agent that rapidly coordinates with the electron-rich carbonyl oxygen of the carboxylic acid, facilitating a smooth reduction to the alcohol without triggering dehalogenation.

Pathway B: Sharpless Asymmetric Aminohydroxylation (SAA)

To access enantiopure material directly, the Sharpless Asymmetric Aminohydroxylation (SAA) of 2-chloro-4-fluorostyrene is a premier methodology[2]. The Causality of Catalyst/Ligand Dynamics: The reaction utilizes potassium osmate and a chiral ligand (e.g., (DHQ)2PHAL for the (R)-arylglycinol) to dictate facial selectivity during the concerted [3+2] cycloaddition of the osmium imido species across the alkene. Because the 2-chloro-4-fluorophenyl ring is highly electron-deficient, the alkene is deactivated. Therefore, highly reactive nitrogen sources like BocNH2/t−BuOCl are required to maintain a viable catalytic turnover rate.

Pathway C: Catalytic Asymmetric Hydrogenation

An alternative modern approach utilizes modular phospholane ligands (e.g., Rh-DuPHOS catalysts) for the asymmetric hydrogenation of enamide precursors. This method has been proven to yield arylglycinol derivatives with exceptional enantioselectivities (>97% ee)[3].

Quantitative Pathway Comparison

The following table summarizes the operational metrics for each synthetic route, allowing process chemists to select the optimal pathway based on project phase and budget.

| Synthesis Pathway | Key Intermediate | Overall Yield | Enantiomeric Excess (ee) | Scalability | Cost-Efficiency |

| Strecker + NaBH4/I2 | Arylglycine | 65-75% | Racemic (requires resolution) | High | Excellent |

| Sharpless SAA | N-Protected Arylglycinol | 50-65% | >95% | Moderate | Moderate (Osmium cost) |

| Rh-DuPHOS Hydrogenation | Enamide | 80-90% | >97% | High | Low (Catalyst cost) |

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Reduction of 2-Amino-2-(2-chloro-4-fluorophenyl)acetic acid

This protocol yields the racemic arylglycinol, which can later be resolved using chiral acids (e.g., D-tartaric acid).

-

Setup: Equip a flame-dried 500 mL 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Reagent Loading: Charge the flask with 2-amino-2-(2-chloro-4-fluorophenyl)acetic acid (1.0 equiv) and anhydrous THF (0.5 M). Add NaBH4 (2.5 equiv) in one portion.

-

In-Process Validation: A slight effervescence ( H2 gas) will be observed, indicating the deprotonation of the carboxylic acid to form the sodium carboxylate salt.

-

-

Iodine Addition: Dissolve I2 (1.0 equiv) in anhydrous THF and add dropwise via the dropping funnel at 0 °C over 30 minutes.

-

Causality: Slow addition is critical to control the exothermic generation of diborane and prevent thermal degradation of the substrate.

-

-

Reflux: Heat the mixture to reflux (65 °C) for 12 hours.

-

In-Process Validation: Monitor by TLC (DCM:MeOH 9:1, ninhydrin stain). The disappearance of the baseline spot confirms complete reduction.

-

-

Quench: Cool the vessel to 0 °C and carefully quench with methanol dropwise until gas evolution ceases. This safely destroys excess diborane and breaks the stable boron-nitrogen complexes.

-

Isolation: Concentrate the solvent under reduced pressure. Dissolve the residue in 20% aqueous NaOH and extract with dichloromethane (3x). Dry the combined organic layers over Na2SO4 and concentrate to yield the target arylglycinol as a solid.

Protocol 2: Sharpless Asymmetric Aminohydroxylation (SAA) of 2-Chloro-4-fluorostyrene

This protocol directly yields the enantiopure N-protected intermediate.

-

Solvent System: Prepare a 1:1 mixture of n-propanol and water in a reaction vessel.

-

Causality: This specific solvent mixture ensures the homogeneous solubility of both the inorganic osmate/nitrogen source and the lipophilic styrene derivative.

-

-

Catalyst Complexation: Dissolve K2OsO2(OH)4 (4 mol%) and (DHQ)2PHAL (5 mol%) in the solvent. Stir for 15 minutes.

-

In-Process Validation: The formation of a clear, homogeneous solution validates successful ligand-metal complexation.

-

-

Reagent Addition: Add 2-chloro-4-fluorostyrene (1.0 equiv) followed by BocNH2 (3.0 equiv) and freshly prepared t−BuOCl (1.05 equiv) at 0 °C.

-

Reaction: Stir at 0 °C for 24 hours.

-

In-Process Validation: The reaction mixture will transition to a pale yellow color upon completion.

-

-

Workup & Deprotection: Quench with saturated aqueous sodium sulfite to reduce the active osmium species. Extract with ethyl acetate and purify via silica gel chromatography to isolate the Boc-protected arylglycinol. Deprotect using 4M HCl in dioxane to yield the final (R)-2-amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride salt[1].

References

- Apollo Scientific. "(R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol (hydrochloride)". apolloscientific.co.uk.

- ResearchGate. "Sharpless catalytic asymmetric aminohydroxylation for preparing the critical arylglycinol intermediary". researchgate.net.

- Accounts of Chemical Research. "Modular Phospholane Ligands in Asymmetric Catalysis". acs.org.

Sources

Application Note: Integration of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol in Advanced API Manufacturing

Strategic Overview in Medicinal Chemistry

2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is a highly specialized chiral amino alcohol utilized as a foundational building block in the synthesis of advanced Active Pharmaceutical Ingredients (APIs)[1]. Its unique structural motifs make it highly valuable in the development of central nervous system (CNS) therapeutics, such as metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulators (PAMs)[2], and novel anti-tubercular agents targeting menaquinone biosynthesis[3].

As a Senior Application Scientist, it is critical to understand not just how to synthesize and integrate this compound, but why its specific structural features drive downstream clinical efficacy.

Mechanistic Rationale: The "Causality" of the Scaffold

Why do drug development professionals select this specific halogenated scaffold over simpler analogs?

-

Para-Fluorine Substitution (Metabolic Shielding) : The introduction of a fluorine atom at the para-position of the phenyl ring is a deliberate design choice. It effectively blocks cytochrome P450-mediated aromatic oxidation, significantly extending the API's half-life in vivo[3]. Furthermore, the high electronegativity of fluorine lowers the pKa of adjacent functional groups and increases overall lipophilicity, a critical parameter for blood-brain barrier (BBB) penetration in CNS-targeted APIs[2].

-

Ortho-Chlorine Substitution (Conformational Locking) : The bulky chlorine atom at the ortho-position restricts the free rotation of the phenyl ring around the C-C bond linking it to the ethanolamine core. This conformational restriction reduces the entropic penalty upon binding to target receptors, thereby increasing binding affinity and target selectivity[2].

-

Chiral Amino Alcohol Core (Stereospecificity) : The 1,2-amino alcohol moiety provides a rigid, stereospecific arrangement of hydrogen bond donors and acceptors. The specific enantiomer—typically the (R)-configuration—dictates the precise 3D orientation required for optimal receptor interaction[1].

Physicochemical Data Summary

Accurate physicochemical characterization is the first step in establishing a self-validating API manufacturing process. Table 1 summarizes the critical parameters of the (R)-enantiomer hydrochloride salt.

| Property | Specification / Value |

| IUPAC Name | (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol |

| CAS Number | 1391513-37-3 (Hydrochloride salt) |

| Molecular Formula | C8H10Cl2FNO (as HCl salt) |

| Molecular Weight | 226.07 g/mol (HCl salt) / 189.61 g/mol (Free base) |

| Purity Standard | ≥ 95% (HPLC) |

| Physical Form | White solid |

| Handling/Storage | Store at room temperature; hygroscopic |

Table 1: Physicochemical properties of (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride[1].

Experimental Workflows and Self-Validating Protocols

Workflow 1: Upstream Synthesis and API Integration

To ensure high enantiomeric excess (ee) in the final API, chiral resolution is typically performed on the amino acid intermediate prior to reduction, as resolving the acid via diastereomeric salt formation is thermodynamically more efficient than resolving the final amino alcohol.

Figure 1: Process flow of upstream synthesis and downstream API integration of the amino alcohol.

Protocol A: Reduction of (R)-2-Amino-2-(2-chloro-4-fluorophenyl)acetic acid

Objective : Convert the resolved amino acid to the corresponding amino alcohol while preserving the stereocenter. Causality : Borane-tetrahydrofuran (BH3·THF) is selected over Lithium Aluminum Hydride (LiAlH4) to prevent potential reductive dehalogenation of the sensitive aryl chloride and fluoride bonds.

-

Preparation : Suspend (R)-2-amino-2-(2-chloro-4-fluorophenyl)acetic acid (1.0 equiv) in anhydrous THF under an inert argon atmosphere at 0 °C.

-

Reagent Addition : Dropwise add BH3·THF complex (2.5 equiv). Causality: The excess borane is required because the first equivalent reacts with the amino and carboxylic protons to form hydrogen gas, which must be safely vented.

-

Reaction : Reflux the mixture for 12 hours.

-

Quenching (Self-Validation Checkpoint) : Cool to 0 °C and carefully quench with methanol until effervescence ceases. In-Process Control (IPC): Analyze an aliquot via LC-MS to confirm the disappearance of the starting material mass (m/z 203.6) and the appearance of the product mass (m/z 189.6)[1].

-

Isolation : Concentrate under vacuum, dissolve in 1M HCl, and wash with diethyl ether. Basify the aqueous layer to pH 10 with NaOH and extract with dichloromethane (DCM). Dry over anhydrous Na2SO4 and concentrate to yield the free base.

Protocol B: Downstream API Integration via Reductive Amination

Objective : Couple the amino alcohol to an aldehyde-bearing API scaffold (e.g., a triazolopyridine core for mGluR2 PAMs)[2].

-

Imine Formation : To a solution of the amino alcohol (1.1 equiv) in anhydrous DCM, add triethylamine (4.0 equiv), anhydrous magnesium sulfate (MgSO4, 10.0 equiv), and the target aldehyde (1.0 equiv).

-

Causality: MgSO4 acts as a desiccant to scavenge the water byproduct, driving the equilibrium toward complete imine formation before the reducing agent is introduced. This prevents the premature reduction of the unreacted aldehyde to an alcohol.

-

-

Incubation : Stir at room temperature for 30 minutes under argon.

-

Reduction : Add Sodium triacetoxyborohydride (STAB, 1.5 equiv).

-

Causality: STAB is a mild, chemo-selective reducing agent that efficiently reduces imines to amines without affecting ketones, esters, or the halogenated phenyl ring[2].

-

-

Completion & IPC : Stir for 16 hours. Self-Validation: Perform chiral HPLC to ensure no racemization occurred during the slightly basic coupling conditions.

-

Workup : Dilute with DCM, wash with saturated aqueous NaHCO3, dry the organic layer over MgSO4, and purify via flash chromatography.

Systems Pharmacology: Downstream Impact of the API

APIs synthesized using this building block often act as allosteric modulators. Figure 2 illustrates the self-validating pharmacological pathway of an mGluR2 PAM derived from this intermediate, demonstrating how the structural rigidity provided by the halogenated amino alcohol translates to receptor-level efficacy.

Figure 2: Mechanism of action for mGluR2 PAMs derived from the halogenated amino alcohol.

References

-

EvitaChem : Buy 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol (EVT-13754868). 1

-

Sigma-Aldrich : (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride.

-

ACS Publications : Design, Synthesis, and Characterization of[18F]mG2P026 as a High-Contrast PET Imaging Ligand for Metabotropic Glutamate Receptor 2. 2

-

PMC (NIH) : Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis. 3

Sources

Application Note: Catalytic Applications of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol Derived Ligands in Asymmetric Synthesis

Executive Summary

The synthesis of enantiopure secondary alcohols and chiral amines is a cornerstone of modern pharmaceutical development and fine chemical synthesis. The compound (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol (CAS: 1391513-37-3)[1] serves as a highly tunable, structurally rigid chiral amino alcohol ligand[2]. When chelated to transition metals such as Ruthenium (Ru) or Iridium (Ir), this ligand forms highly efficient bifunctional catalysts. This application note details the stereoelectronic causality, quantitative performance, and self-validating experimental protocols for utilizing this ligand in Asymmetric Transfer Hydrogenation (ATH).

Stereoelectronic Causality & Mechanistic Design

The efficacy of chiral amino alcohols in asymmetric catalysis is heavily dependent on the stereoelectronic environment of the ligand[3]. The 2-chloro-4-fluorophenyl moiety introduces a highly specialized chiral pocket that directly influences both the reaction kinetics and the enantioselectivity[4][5].

-

Electronic Causality: The para-fluoro substituent exerts a strong inductive electron-withdrawing effect. In the context of the Noyori-Ikariya bifunctional mechanism, this increases the acidity of the coordinated amine (N-H) proton. This enhanced acidity facilitates the concerted, outer-sphere transfer of the hydride and proton to the carbonyl substrate[6][7]. Furthermore, the electron-deficient aromatic ring enhances the attractive CH/π interactions between the η6-arene of the Ru complex and the aromatic substituent of the ketone, which is a primary driver for chiral induction[7].

-

Steric Causality: The ortho-chloro substituent provides critical steric bulk. Upon chelation to a transition metal, this steric hindrance restricts the free rotation of the phenyl ring, locking the metallacycle into a rigid conformation. This rigidity is essential for effectively blocking the pro-S face of the incoming ketone, thereby driving the high enantiomeric excess (ee) observed in the formation of R-secondary alcohols[7][8].

Reaction Pathways & Logical Relationships

The following diagram illustrates the outer-sphere bifunctional mechanism, highlighting the causality between the ligand structure, base activation, and the concerted transition state.

Ru-catalyzed ATH outer-sphere bifunctional mechanism and catalytic cycle.

Quantitative Performance Data

The table below summarizes the benchmark catalytic performance of the (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol derived Ru-catalyst across various aromatic ketones. The data demonstrates the system's robust conversion rates and high enantioselectivity[6].

| Substrate | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |

| Acetophenone | 0.5 | 25 | 12 | >99 | 94 (R) |

| 4-Fluoroacetophenone | 0.5 | 25 | 10 | >99 | 96 (R) |

| 2-Chloroacetophenone | 1.0 | 25 | 24 | 85 | 88 (R) |

| Propiophenone | 0.5 | 25 | 14 | >95 | 92 (R) |

Self-Validating Experimental Protocols

The following protocol outlines the in situ preparation and application of the Ru-catalyst for the Asymmetric Transfer Hydrogenation of acetophenone. Every step is designed to be self-validating to ensure experimental trustworthiness.

Step-by-step self-validating workflow for Asymmetric Transfer Hydrogenation.

Protocol: Ru-Catalyzed ATH of Acetophenone

Step 1: Catalyst Preparation

-

Action: In an oven-dried Schlenk flask under an argon atmosphere, add [RuCl2(p-cymene)]2 (0.025 mmol) and (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol hydrochloride (0.055 mmol)[1]. Add 5.0 mL of anhydrous isopropanol.

-

Causality: Isopropanol is chosen as it acts as both the solvent and the sacrificial hydride donor, driving the equilibrium forward when used in large excess[6].

-

Validation Checkpoint: The mixture will initially appear as an orange suspension. Stir at 80 °C for 20 minutes until a homogeneous dark orange/red solution forms, indicating successful ligand coordination.

Step 2: Catalyst Activation

-

Action: Cool the solution to 25 °C. Add a 0.1 M solution of KOH in isopropanol (1.0 mL, 0.1 mmol).

-

Causality: The base neutralizes the hydrochloride salt and deprotonates the coordinated amine, generating the active 16-electron Ru-amide species[7].

-

Validation Checkpoint: A distinct color shift from red to dark yellow/brown confirms the formation of the active catalytic species.

Step 3: Substrate Addition & Reaction

-

Action: Add acetophenone (5.0 mmol) to the activated catalyst solution. Stir the reaction mixture at 25 °C.

-

Validation Checkpoint: Monitor the reaction via TLC (Silica gel, 80:20 Hexanes:EtOAc). The UV-active starting material (Rf ~0.5) should progressively disappear, replaced by a more polar, UV-active spot corresponding to 1-phenylethanol (Rf ~0.3). Complete conversion typically occurs within 12 hours.

Step 4: Quenching and Purification

-

Action: Quench the reaction by filtering the mixture through a short pad of silica gel to remove the ruthenium catalyst, washing with 10 mL of EtOAc. Concentrate the filtrate under reduced pressure.

Step 5: Analytical Validation

-

Action: Determine the conversion via 1H NMR (CDCl3) by comparing the integration of the benzylic proton of the product (δ 4.8 ppm) against the methyl protons of the starting material (δ 2.5 ppm). Determine the enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, 95:5 Hexanes:Isopropanol, 1.0 mL/min, UV 254 nm).

-

Self-Validation: The emergence of a single major peak corresponding to the (R)-enantiomer confirms the stereochemical fidelity of the chiral pocket.

References

-

[1] Title: (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol (hydrochloride) - Apollo Scientific | Source: apolloscientific.co.uk | URL:

-

[2] Title: Buy 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol (EVT-13754868) - EvitaChem | Source: evitachem.com | URL:

-

[8] Title: vs N,C-Chelation in Half-Sandwich Iridium Complexes: A Dramatic Effect on Enantioselectivity in Asymmetric Transfer Hydroge | Source: doi.org | URL:

-

[4] Title: Design and Catalyzed Activation of Tak-242 Prodrugs for Localized Inhibition of TLR4-Induced Inflammation | Source: acs.org | URL:

-

[5] Title: A Multicomponent Electrosynthesis of 1,5-Disubstituted and 1-Aryl 1,2,4-Triazoles | Source: acs.org | URL:

-

[3] Title: Synthesis of Chiral γ-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of β-Imide Ketones | Source: researchgate.net | URL:

-

[6] Title: Application Notes: Asymmetric Transfer Hydrogenation of Ketones with a (1R,2S)-1-Amino-2-indanol Derived Ruthenium Catalyst | Source: benchchem.com | URL:

-

[7] Title: Iridium(I) versus Ruthenium(II). A Computational Study of the Transition Metal Catalyzed Transfer Hydrogenation of Ketones | Source: acs.org | URL:

Sources

- 1. 1391513-37-3 Cas No. | (R)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol (hydrochloride) | Apollo [store.apolloscientific.co.uk]

- 2. evitachem.com [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: A Robust HPLC Method for the Enantioselective Separation of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol

Abstract

This application note presents a detailed and optimized High-Performance Liquid Chromatography (HPLC) method for the successful chiral separation of the enantiomers of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol. This compound is a critical chiral building block in medicinal chemistry and pharmaceutical development.[1] The enantiomeric purity of such intermediates is paramount, as different enantiomers of a drug can exhibit widely varying pharmacological, toxicological, and metabolic profiles.[2][3][4] This guide provides a comprehensive protocol using a polysaccharide-based chiral stationary phase (CSP), offering a robust, reproducible, and high-resolution separation suitable for quality control, process monitoring, and research applications.

Introduction: The Imperative of Chirality in Drug Development

Chirality, the property of non-superimposable mirror images, is a fundamental concept in pharmaceutical sciences.[5] Biological systems, such as enzymes and receptors, are inherently chiral, leading to stereoselective interactions with drug molecules.[4] Consequently, the enantiomers of a chiral drug can have distinct biological effects, with one enantiomer providing the therapeutic benefit while the other may be inactive, less active, or even responsible for adverse effects.[3][6]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines requiring the stereochemical characterization of chiral drugs, strongly favoring the development of single-enantiomer pharmaceuticals.[4][5][6] This regulatory landscape underscores the necessity for reliable analytical methods to separate and quantify enantiomers.[2] 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is a key intermediate whose stereochemical integrity must be rigorously controlled during synthesis to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

This document serves as a practical guide for researchers and analysts, detailing a validated HPLC method for the enantiomeric resolution of this specific amino alcohol.

Principles of Chiral Recognition via HPLC

The separation of enantiomers by HPLC is achieved by creating a transient diastereomeric interaction between the analyte and a chiral selector. This is most commonly accomplished by using a Chiral Stationary Phase (CSP), where the chiral selector is immobilized onto a solid support (typically silica gel).

The fundamental mechanism relies on the differential interaction energies between each enantiomer and the CSP. For separation to occur, there must be a sufficient difference in the stability of the diastereomeric complexes formed. These interactions are typically a combination of:

-

Hydrogen Bonding: Crucial for compounds with functional groups like amines (-NH2) and hydroxyls (-OH), such as the target analyte.

-

π-π Interactions: Occur between aromatic rings of the analyte and the CSP.

-

Dipole-Dipole Interactions: Result from polar functional groups.

-

Steric Hindrance: The three-dimensional fit of the analyte into the chiral cavities or grooves of the CSP.

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are exceptionally versatile and have demonstrated broad applicability for separating a wide range of chiral compounds, including amino alcohols.[7][8] The helical structure of the polysaccharide polymer creates well-defined chiral grooves, providing the necessary environment for effective enantiorecognition.

Experimental Protocol: HPLC Method

This protocol outlines a direct method for the enantioseparation of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol without prior derivatization.

Instrumentation and Materials

-

Instrumentation: HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).

-